N-methyl-1H-pyrrol-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2 |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
N-methylpyrrol-1-amine |
InChI |
InChI=1S/C5H8N2/c1-6-7-4-2-3-5-7/h2-6H,1H3 |
InChI Key |
XDBORIMSNLCXQK-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for N Methyl 1h Pyrrol 1 Amine
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring in N-methyl-1H-pyrrol-1-amine is electron-rich, making it susceptible to electrophilic attack. The nitrogen atom of the pyrrole ring donates its lone pair of electrons to the aromatic system, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions. However, the N-amino group can also influence the regioselectivity of these reactions.
Nucleophilic Reactions Involving the Amine Functionality
The exocyclic amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.uk This allows it to react with a variety of electrophiles. These reactions are fundamental to the derivatization of this compound.
The amine functionality can participate in nucleophilic substitution and condensation reactions. cymitquimica.com For example, it can react with alkyl halides or acyl chlorides to form N-substituted derivatives. The reaction with carbonyl compounds, such as aldehydes and ketones, leads to the formation of imines, also known as Schiff bases. nih.govgsconlinepress.com These reactions are often carried out under mild conditions and can be catalyzed by acids or bases. gsconlinepress.com The nucleophilicity of the amine can be influenced by the electronic properties of the pyrrole ring to which it is attached.
Oxidation and Reduction Pathways
This compound can undergo both oxidation and reduction reactions, targeting either the pyrrole ring or the amine functionality. evitachem.com
Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to ring-opening or the formation of oxidized derivatives. nih.gov The specific products formed depend on the oxidizing agent and the reaction conditions. For instance, oxidation of similar pyrrole-containing compounds can yield N-oxides or other oxidized derivatives. evitachem.com The oxidation of the pyrrole ring in a related compound, mopidralazine, was hypothesized to lead to ring opening and subsequent rearrangement. nih.gov
Reduction: Reduction of the pyrrole ring system can occur, although it generally requires harsh conditions. More commonly, the functional groups attached to the pyrrole ring can be reduced. For example, if the molecule contains a reducible group, such as a carbonyl or nitro group introduced through derivatization, it can be selectively reduced. The reduction of related pyrrole derivatives can yield various reduced products depending on the reducing agent used. evitachem.com
Advanced Derivatization for Functionalization
The unique structure of this compound allows for advanced derivatization strategies to introduce new functional groups and create more complex molecules with tailored properties. These strategies often exploit the reactivity of both the pyrrole ring and the amine group.
Formation of Schiff Bases and Related Imine Derivatives
A key derivatization strategy for this compound involves the formation of Schiff bases. This reaction occurs through the condensation of the primary amine functionality with an aldehyde or a ketone. nih.govgsconlinepress.com The resulting imine or azomethine group (-C=N-) is a versatile functional group that can participate in various subsequent reactions. gsconlinepress.commdpi.com
The formation of Schiff bases is typically achieved under acid or base catalysis, or with the application of heat. gsconlinepress.com The reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net These Schiff base derivatives can serve as ligands for the preparation of metal complexes. mdpi.com
Ligand Formation for Coordination Chemistry, including Gold(I) Complexes
The nitrogen atoms in this compound, both in the pyrrole ring and the exocyclic amine group, can act as donor atoms for metal ions, making it a potential ligand in coordination chemistry. Derivatization of the parent compound can lead to the formation of multidentate ligands.
For example, related P-pyrrole phosphine (B1218219) ligands bearing an N,N-dimethyl-1H-pyrrol-1-amine group have been used to prepare gold(I) complexes. researchgate.net In these complexes, the phosphine group, which can be introduced through derivatization, coordinates to the gold(I) center. researchgate.net Similarly, pyrrole-based [N,P] ligands have been used to synthesize dinuclear copper(I) complexes. rsc.org The ability to form stable complexes with transition metals highlights the potential of this compound derivatives in catalysis and materials science. researchgate.netrsc.org
Regioselective Functionalization Approaches
Regioselective functionalization allows for the precise modification of a specific position on the this compound molecule. This is crucial for the synthesis of well-defined derivatives with specific properties.
For the pyrrole ring, electrophilic substitution reactions can be directed to specific carbon atoms. The inherent reactivity of the C2 and C5 positions makes them primary targets for functionalization. The directing effect of the N-amino group can be exploited to achieve regioselectivity. In some cases, protecting the more reactive positions can allow for functionalization at less reactive sites. For instance, in a related pyrrole derivative, the C2/C5 positions are reactive toward bromination or nitration.
Functionalization can also be achieved at the exocyclic amine group through nucleophilic reactions, as discussed previously. By carefully choosing the reaction conditions and reagents, it is possible to selectively modify either the pyrrole ring or the amine group, enabling the synthesis of a wide range of derivatives.
Advanced Spectroscopic and Structural Elucidation of N Methyl 1h Pyrrol 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For N-methyl-1H-pyrrol-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of all proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The pyrrole (B145914) ring protons typically appear as multiplets in the aromatic region of the spectrum. Due to the C₂ᵥ symmetry of the pyrrole ring when unsubstituted at the carbon atoms, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons).
The α-protons are expected to resonate at a lower field (higher ppm) compared to the β-protons because of the deshielding effect of the nitrogen atom. The N-methyl protons will appear as a singlet in the upfield region of the spectrum. The proton on the amine nitrogen may appear as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-5 (α-protons) | ~6.7 | Triplet |
| H-3, H-4 (β-protons) | ~6.1 | Triplet |
| N-CH₃ | ~2.8 | Singlet |
Note: These are predicted values based on known data for similar pyrrole derivatives. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Similar to the proton spectrum, the symmetry of the pyrrole ring results in two distinct signals for the ring carbons. The α-carbons (C2 and C5) are expected to resonate at a lower field than the β-carbons (C3 and C4). The carbon of the N-methyl group will appear as a single peak in the upfield region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-5 (α-carbons) | ~120 |
| C-3, C-4 (β-carbons) | ~108 |
Note: These are predicted values based on known data for similar pyrrole derivatives. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments
To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed. core.ac.ukwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the α-protons (H-2/H-5) and the β-protons (H-3/H-4), confirming their connectivity within the pyrrole ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. core.ac.uksdsu.edu This allows for the definitive assignment of the α-carbons to the α-protons and the β-carbons to the β-protons. A cross-peak would also be observed between the N-methyl protons and the N-methyl carbon.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amine and Pyrrole Nitrogen Characterization
¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. researchgate.net In this compound, two distinct nitrogen signals are expected: one for the pyrrole ring nitrogen and one for the exocyclic amine nitrogen. The chemical shifts of these nitrogens are sensitive to hybridization and substitution. Theoretical studies on 1-methylazoles have shown that computational methods can be used to predict nitrogen chemical shifts with reasonable accuracy. rsc.org The pyrrole nitrogen is expected to be more shielded (lower ppm value) compared to the amine nitrogen. ¹H-¹⁵N HMBC experiments can be particularly useful to correlate the protons to the nitrogen atoms, confirming their assignments. ipb.pt
Solvent Effects on Chemical Shifts
The chemical shifts of NMR signals, particularly for protons attached to or near heteroatoms, can be influenced by the solvent used for the analysis. unn.edu.ngpitt.edu Protic solvents like DMSO-d₆ or CD₃OD can form hydrogen bonds with the amine proton of this compound, leading to a downfield shift compared to a non-polar solvent like CDCl₃. researchgate.netresearchgate.net The chemical shifts of the pyrrole ring protons are also known to be solvent-dependent. ipb.pt Comparing spectra in different solvents can sometimes help in the assignment of labile protons.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) in an electron impact (EI) mass spectrum would confirm its molecular weight. The fragmentation pattern can offer structural clues. Common fragmentation pathways for related pyrrole compounds involve the loss of small, stable molecules or radicals. researchgate.netresearcher.liferesearchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Description |
|---|---|---|
| 96 | [C₅H₈N₂]⁺ | Molecular Ion (M⁺) |
| 81 | [C₅H₅N]⁺ | Loss of methylamine (B109427) radical (•NHCH₃) |
| 67 | [C₄H₅N]⁺ | Pyrrole ring fragment |
Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization energy and the stability of the resulting ions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₅H₈N₂.
The technique, often utilizing electrospray ionization (ESI), generates protonated molecules, typically [M+H]⁺. The exact mass of this ion is then measured and compared against the theoretical mass calculated from the isotopic masses of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N). The close correlation between the measured and theoretical mass validates the proposed molecular formula. For instance, HRMS analysis of related pyrrole derivatives has been used to confirm their molecular formulas by matching the observed molecular ion peak with the calculated value. vulcanchem.commdpi.com
Table 1: HRMS Data for this compound
| Ion Species | Theoretical m/z | Observed m/z | Mass Difference (ppm) | Molecular Formula |
|---|---|---|---|---|
| [M+H]⁺ | 97.07602 | Value would be determined experimentally | Calculated post-experiment | C₅H₉N₂⁺ |
| [M+Na]⁺ | 119.05797 | Value would be determined experimentally | Calculated post-experiment | C₅H₈N₂Na⁺ |
Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) Fragmentation Pathway Analysis
Electron Ionization (EI) and Chemical Ionization (CI) are mass spectrometry techniques that provide critical information about a molecule's structure through its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, leading to the formation of a molecular ion (M⁺·) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing characteristic fragment ions. For pyrrole derivatives, fragmentation often involves the cleavage of bonds alpha to the nitrogen atom or cleavage of substituent groups. researchgate.net Studies on related N-substituted pyrroles show that common pathways include the loss of the N-substituent or fragmentation of the pyrrole ring itself. researchgate.netresearcher.life For this compound, key fragmentation would likely involve the loss of the methyl group ([M-CH₃]⁺) and cleavage of the N-N bond.
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte molecule, primarily through proton transfer. This results in less fragmentation and a more prominent protonated molecular ion, [M+H]⁺. researchgate.net This is useful for confirming the molecular weight of the compound. For 3-(1H-pyrrol-1-yl)thiophen-2-amines, CI with methane resulted in strong peaks for [M+H]⁺ and adducts like [M+C₂H₅]⁺. researchgate.netresearcher.life This indicates that this compound would likely show a strong peak at m/z 97 under CI conditions, confirming its molecular mass.
Table 2: Proposed EI-MS Fragmentation of this compound
| m/z | Proposed Fragment Ion | Formula | Pathway |
|---|---|---|---|
| 96 | [M]⁺· | C₅H₈N₂⁺· | Molecular Ion |
| 81 | [M - CH₃]⁺ | C₄H₅N₂⁺ | Loss of N-methyl group |
| 67 | [C₄H₅N]⁺· | C₄H₅N⁺· | Cleavage of N-N bond, forming pyrrole radical cation |
| 43 | [CH₃N₂]⁺ | CH₃N₂⁺ | Cleavage of N-pyrrole bond |
Tandem Mass Spectrometry (MS/MS or MSn) for Structural Insights
Tandem Mass Spectrometry, also known as MS/MS or MSⁿ, is a powerful technique for detailed structural elucidation. It involves multiple stages of mass analysis, typically by isolating a specific precursor ion from a mass spectrum and then inducing its fragmentation to produce a spectrum of product ions. lifesciencesite.com This process, often involving collision-induced dissociation (CID), allows for the confirmation of fragmentation pathways proposed from single-stage MS experiments. google.comnih.gov
For this compound, an MS/MS experiment could proceed as follows:
MS1: A full scan mass spectrum is acquired, and the protonated molecule [M+H]⁺ (m/z 97) is identified.
Isolation: The ion at m/z 97 is selectively isolated from all other ions.
Fragmentation (CID): The isolated precursor ion is subjected to collisions with an inert gas (e.g., argon or helium), causing it to fragment.
MS2: The resulting product ions are mass-analyzed, providing a daughter ion spectrum.
This daughter spectrum would reveal fragments resulting directly from the [M+H]⁺ ion, confirming the relationships between precursor and product ions. For example, fragmenting the m/z 97 ion would likely show a prominent loss of ammonia (B1221849) (NH₃) or a methylamine radical, providing definitive structural information. This method has been successfully used to propose and confirm the fragmentation pathways for various complex pyrrole derivatives. researchgate.netresearcher.lifelifesciencesite.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency (wavenumber).
For this compound, the key functional groups are the secondary amine (N-H), the aromatic pyrrole ring (C-H, C=C, C-N), and the methyl group (C-H).
N-H Stretch: Secondary amines typically show a single, sharp absorption band in the region of 3300-3500 cm⁻¹. pressbooks.pubpressbooks.pub This distinguishes them from primary amines, which show two bands, and tertiary amines, which show none.
C-H Stretch: Aromatic C-H stretching vibrations for the pyrrole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
C=C and C-N Stretch: The pyrrole ring's C=C and C-N stretching vibrations will produce characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine |
| 3100-3150 | C-H Stretch | Aromatic (Pyrrole) |
| 2850-2960 | C-H Stretch | Aliphatic (Methyl) |
| 1450-1600 | C=C Stretch | Aromatic (Pyrrole) |
| 1300-1400 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate a diffraction pattern that can be mathematically transformed into an electron density map, and subsequently, a model of the molecular structure. This technique provides definitive information on bond lengths, bond angles, and torsional angles.
Table 4: Example Crystallographic Data for a Related Pyrrole Derivative Note: The following data is for 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and serves as an illustrative example of the parameters obtained from an X-ray crystallography study. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 4.4673 |
| b (Å) | 15.8855 |
| c (Å) | 17.6544 |
| β (°) | 96.244 |
| Volume (ų) | 1245.4 |
| Z (molecules/unit cell) | 4 |
Computational Chemistry and Theoretical Investigations of N Methyl 1h Pyrrol 1 Amine
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate various molecular properties.
Reaction Mechanism Studies through Computational Modeling
Theoretical modeling is invaluable for elucidating the step-by-step pathways of chemical reactions. For N-methyl-1H-pyrrol-1-amine, this could involve modeling its behavior in specific reactions, such as cycloadditions or substitutions. By calculating the energy of reactants, transition states, and products, a complete energy profile of a proposed reaction mechanism could be constructed, providing insights that are often difficult to obtain through experiments alone.
While the principles of these computational methods are well-established, their specific application to generate data for this compound has not been reported in the scientific literature. The absence of such studies prevents the creation of data tables and detailed research findings for this compound. The field remains open for future research to explore the rich theoretical and computational chemistry of this compound.
Transition State Characterization
In computational chemistry, a transition state (TS) represents a first-order saddle point on a potential energy surface, corresponding to the highest energy barrier along a reaction coordinate. The characterization of a TS is fundamental to understanding the mechanism and kinetics of a chemical reaction. For a molecule like this compound, potential reactions of interest could include nitrogen inversion, methyl group rotation, or rearrangement pathways.
The process of characterizing a transition state involves several key steps:
Locating the TS Structure: Algorithms are used to search for a geometry that has a zero gradient and exactly one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates).
Frequency Analysis: A vibrational frequency calculation is performed on the located structure. A true transition state is confirmed by the presence of a single imaginary frequency. This imaginary frequency corresponds to the vibrational mode that moves the molecule along the reaction coordinate, from reactant to product.
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the identified TS connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the TS in both forward and reverse directions, ideally leading to the reactant and product energy minima.
For related N-amino heterocyclic compounds, such as aminopyridines, computational studies have successfully characterized transition states for processes like pyramidal inversion at the amino nitrogen and proton transfer. researchgate.net For instance, the activation energy for pyramidal inversion at an amino nitrogen is typically found to be very low, indicating a rapid process. researchgate.net
Table 1: Key Characteristics of a Computationally Identified Transition State
| Property | Description | Verification Method |
| Geometry | A specific molecular structure that represents the highest energy point along the minimum energy path of a reaction. | Geometry Optimization to a first-order saddle point. |
| Energy | The potential energy of the transition state structure, which is used to calculate the activation energy barrier of the reaction. | Single-point energy calculation at a high level of theory. |
| Vibrational Frequencies | Must possess exactly one imaginary frequency. | Frequency Calculation. |
| Reaction Pathway | Confirmed to connect the intended reactants and products. | Intrinsic Reaction Coordinate (IRC) Analysis. |
Energy Profile Determination
An energy profile, or reaction coordinate diagram, provides a quantitative depiction of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate. Determining this profile is crucial for predicting reaction feasibility and rates.
The construction of an energy profile for a reaction involving this compound would involve:
Optimizing Geometries: The molecular geometries of all stationary points—reactants, intermediates, transition states, and products—are optimized to find their lowest energy structures.
Calculating Energies: High-accuracy single-point energy calculations are performed on the optimized geometries using advanced computational methods and basis sets.
Zero-Point Vibrational Energy (ZPVE) Correction: The electronic energies are corrected for zero-point vibrational energy obtained from frequency calculations to yield more accurate relative energies at 0 K.
Plotting the Profile: The corrected energies of each species are plotted against their position on the reaction coordinate to visualize the reaction pathway and its associated energy barriers.
This profile allows for the determination of key thermodynamic and kinetic parameters, such as the enthalpy of reaction (ΔH) and the activation energy (Ea), which is the energy difference between the reactant and the transition state.
Table 2: Hypothetical Energy Profile Data for a Reaction Step
| Species | Electronic Energy (Hartree) | ZPVE Correction (kcal/mol) | Relative Energy (kcal/mol) |
| Reactant | -288.12345 | 85.5 | 0.0 |
| Transition State | -288.07890 | 84.9 | 27.5 |
| Product | -288.14567 | 86.1 | -13.3 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Solvent Effects in Theoretical Calculations
Reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction pathways. Therefore, incorporating solvent effects into theoretical calculations is essential for obtaining results that are comparable to experimental reality. mdpi.comcas.cz Solvent effects can be broadly categorized as direct, involving specific interactions like hydrogen bonding, and indirect, arising from the bulk dielectric properties of the medium. mdpi.com
There are two primary approaches to modeling solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. rsc.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium. This approach is computationally efficient and effective at capturing bulk solvent effects.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method can account for specific short-range interactions, such as hydrogen bonds, but is computationally very demanding as it requires averaging over many different solvent configurations. cas.cz
For a molecule with a polar N-N bond like this compound, solvent polarity is expected to influence its conformational equilibrium, electronic structure, and the energy barriers of its reactions. Calculations can be performed in various solvents to predict how properties like dipole moment or reaction activation energy change with the solvent environment. rsc.org
Vibrational Analysis and Spectroscopic Correlations
Vibrational analysis is a cornerstone of computational chemistry, used to predict infrared (IR) and Raman spectra. These calculations not only help in the interpretation of experimental spectra but also serve to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net
A theoretical study on the vibrations of N-substituted pyrroles has been conducted, which included the parent compound N-aminopyrrole (1H-pyrrol-1-amine). researchgate.net The study found that certain vibrational modes are highly sensitive to the mass of the substituent attached to the exocyclic nitrogen atom. researchgate.net This implies that the vibrational spectrum of this compound would show distinct differences compared to its parent, N-aminopyrrole, particularly in modes involving the N-N bond and the methyl group.
The typical workflow for correlating theoretical and experimental spectra involves:
Geometry Optimization and Frequency Calculation: The molecule's geometry is optimized, and harmonic vibrational frequencies are calculated at a suitable level of theory (e.g., Density Functional Theory).
Scaling Frequencies: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other method-based approximations. To improve agreement, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).
Assignment of Modes: The calculated vibrations, visualized as atomic motions, are used to assign the absorption bands observed in the experimental IR or Raman spectrum to specific molecular motions (e.g., N-H stretch, C-C stretch, ring deformation).
Such analysis provides a detailed and validated understanding of the molecule's vibrational characteristics.
Advanced Applications of N Methyl 1h Pyrrol 1 Amine in Organic Chemistry
As a Building Block in Complex Molecule Synthesis
The inherent reactivity of both the pyrrole (B145914) ring and its exocyclic amine functional group makes N-methyl-1H-pyrrol-1-amine a valuable building block for constructing elaborate molecular architectures. Its utility is particularly evident in the synthesis of nitrogen-containing heterocyclic scaffolds and larger polycyclic systems.
For N-Heterocyclic Scaffolds
N-substituted pyrroles are foundational components in a vast array of pharmacologically active compounds and complex natural products. nih.gov The primary method for the synthesis of such scaffolds is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.org While direct studies on this compound are limited, the reactivity of its parent compound, 1H-pyrrol-1-amine, and other primary amines serves as a strong predictor of its synthetic utility.
The reaction of primary amines with 1,4-dicarbonyls under neutral or weakly acidic conditions efficiently yields N-substituted pyrroles. organic-chemistry.org This methodology has been refined using various catalysts and conditions, including microwave-induced, iodine-catalyzed reactions under solventless conditions, to produce pyrroles in high yields. nih.gov By analogy, this compound could be employed to introduce the N-methylamino-pyrrole moiety into larger molecules, forming the basis for more complex heterocyclic systems. For instance, pyrrole-based enaminones have been used as key intermediates to construct potent antifungal agents like indolizines and pyrrolo[1,2-a]pyrazines. researchgate.net
Table 1: Synthesis of N-Heterocyclic Scaffolds using Pyrrole Precursors This table is based on reactions of analogous primary amines and pyrrole derivatives.
| Reaction Type | Precursors | Resulting Scaffold | Significance | Reference |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl + Primary Amine | N-Substituted Pyrrole | Fundamental method for creating the core pyrrole structure. | organic-chemistry.orgwikipedia.org |
| Domino Reaction | Alkynyl Vinyl Hydrazides | 2-Aminopyrroles | Metal-free approach to diversely substituted aminopyrroles. | nih.gov |
| Cyclization | Pyrrole-based Enaminones | Indolizines, Pyrrolo[1,2-a]pyrazines | Construction of fused N-heterocyclic systems with biological activity. | researchgate.net |
Towards Polycyclic Systems
The pyrrole nucleus is a key component of many polycyclic aromatic compounds. The functionalization of the pyrrole ring allows for its incorporation into larger, fused aromatic systems. Scientists have demonstrated that fusing pyrrole moieties with other stable aromatic rings, such as thiophene, can produce highly stable, fused heterocyclic blocks like thienopyrrole and dithienopyrrole. tdl.org These fused systems are crucial in the development of organic semiconductors. tdl.org
The N-substituent on the pyrrole ring, such as the N-methylamino group in this compound, can be used to tune the electronic properties and solubility of the resulting polycyclic system. This control is vital for creating solution-processable materials for electronic applications. tdl.org Furthermore, pyrrole derivatives can undergo cycloaddition reactions, such as [4+2] Diels-Alder cyclizations, where the pyrrole acts as a diene, leading to the formation of complex polycyclic structures. wikipedia.org
Role in Catalysis
The nitrogen atom of the pyrrole ring and the exocyclic amine group in this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in transition-metal catalysis.
As a Ligand in Metal-Catalyzed Reactions (e.g., Gold(I) Complexes)
Gold(I) complexes have emerged as powerful catalysts for a wide range of organic transformations, particularly the activation of alkynes. nih.gov The performance of these catalysts is highly dependent on the nature of the ancillary ligand. While phosphines and N-heterocyclic carbenes (NHCs) are common, ligands containing other heteroatoms, such as nitrogen, are increasingly being explored.
Studies have shown that amine-terminated ligands can significantly enhance the catalytic activity of gold nanoparticles. rsc.orgrsc.org The amine groups on the ligand surface modulate the surface chemistry and can promote catalytic processes. rsc.orgrsc.org More specifically, P,N-type ligands incorporating a pyrrole moiety, such as P-pyrrole phosphines, have been successfully used to prepare active gold(I) catalysts for reactions like the cycloisomerization of enynes. researchgate.net
Given this precedent, this compound could theoretically act as a bidentate N,N-ligand, coordinating to a metal center through both the ring and the exocyclic nitrogen atoms. This chelation could stabilize the metal complex and influence the stereochemical outcome of catalytic reactions. A novel ligand design for gold catalysis has demonstrated that an amide group on a biphenylphosphine ligand can direct a nucleophilic attack on a gold-activated alkyne through hydrogen bonding, dramatically increasing catalyst efficiency. nih.gov The N-methylamino group of this compound could potentially play a similar directive role.
Development of New Catalytic Systems
The versatility of the pyrrole scaffold allows for its incorporation into more complex ligand frameworks for the development of novel catalytic systems. Researchers have designed and synthesized new pyrrole-based tridentate and pentadentate ligands for use with first-row transition metals like copper(II) and nickel(II) in artificial photosynthesis research. researchgate.net
Furthermore, ruthenium(II) complexes based on a 2,5-bis(2′-pyridyl)pyrrole ligand have proven to be highly effective catalysts for the oxidation of olefins to carbonyl products. rsc.org These examples highlight a clear trend toward designing sophisticated, multi-dentate ligands where the pyrrole unit is a central component. This compound could serve as a starting point for the synthesis of such advanced ligands, where the exocyclic amine provides a handle for further functionalization and elaboration of the ligand structure.
Table 2: Examples of Catalytic Systems Employing Pyrrole-Based Ligands
| Metal Center | Pyrrole Ligand Type | Catalytic Application | Reference |
|---|---|---|---|
| Gold(I) | P-pyrrole phosphines | Enyne Cycloisomerization | researchgate.net |
| Ruthenium(II) | 2,5-bis(2′-pyridyl)pyrrole | Olefin Oxidation | rsc.org |
| Copper(II), Nickel(II) | Tridentate pyrrole-based ligand | Artificial Photosynthesis (Water Oxidation) | researchgate.net |
| Gold Nanoparticles | General amine-terminated ligands | Peroxidase-like activity | rsc.orgrsc.org |
Future Research Directions and Emerging Avenues for N Methyl 1h Pyrrol 1 Amine
Exploration of Novel Synthetic Routes
The synthesis of N-substituted pyrroles is a well-established field, yet opportunities for innovation remain, particularly for N-amino derivatives like N-methyl-1H-pyrrol-1-amine. Future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies.
The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648), is a foundational method for pyrrole (B145914) synthesis. nih.govorientjchem.org For this compound, the logical precursor would be N-methylhydrazine reacting with succinaldehyde (B1195056) or a derivative. While this is a known approach, future work could explore advancements focusing on green chemistry. nih.gov This includes the use of environmentally benign catalysts and solvents, such as water, to improve the sustainability of the synthesis. nih.gov
Beyond the Paal-Knorr reaction, other modern synthetic strategies for pyrroles could be adapted. nih.gov These include ring-closing metathesis, reactions involving allenes, and one-pot cascade reactions from simple ketones. nih.gov The challenge and opportunity lie in adapting these methods to accommodate the N-methylhydrazine precursor, which could lead to novel pathways with different substrate scopes and efficiencies.
A summary of potential research avenues for novel synthetic routes is presented in Table 1.
Table 1: Future Directions in the Synthesis of this compound
| Research Avenue | Description | Potential Advantages |
|---|---|---|
| Green Paal-Knorr Synthesis | Development of Paal-Knorr conditions using water as a solvent and employing eco-friendly catalysts like citric acid or saccharin. nih.gov | Reduced environmental impact, lower cost, simplified purification. |
| Flow Chemistry Synthesis | Implementation of a continuous flow process for the Paal-Knorr or other cyclization reactions to produce the target compound. | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate the cyclization reaction between a 1,4-dicarbonyl and N-methylhydrazine. nih.gov | Drastically reduced reaction times, potential for improved yields and cleaner reactions. |
| Novel Precursor Development | Investigation of alternative starting materials beyond standard 1,4-dicarbonyls, such as diols or nitro-compounds, to access the pyrrole ring system. nih.gov | Increased diversity of accessible starting materials and potentially milder reaction conditions. |
Investigation of Unexplored Reactivity Pathways
The reactivity of this compound is expected to be dictated by the interplay between the aromatic pyrrole ring and the exocyclic N-methylamino group. The N-N bond introduces unique chemical properties not present in N-alkyl or N-aryl pyrroles.
Future research should systematically investigate the following:
N-N Bond Chemistry: The N-N single bond is a potential site for reductive or oxidative cleavage, which could serve as a method for deamination or as a trigger for subsequent molecular rearrangements. Understanding the stability of this bond under various conditions is crucial for the compound's application as a stable building block.
Electrophilic Aromatic Substitution: The N-amino group is expected to be a strong activating group, directing electrophilic substitution on the pyrrole ring. A key research question is the regioselectivity of reactions like halogenation, nitration, and Friedel-Crafts acylation, and how it compares to that of other N-substituted pyrroles.
Reactivity at the Exocyclic Nitrogen: The secondary amine functionality of the N-methylamino group is a prime site for reactions such as acylation, alkylation, and condensation with carbonyl compounds to form hydrazones. These reactions offer straightforward pathways for derivatization.
Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions, although it is less reactive than furan. The influence of the N-methylamino substituent on the dienophilic or dipolarophilic character of the ring is an unexplored area that could lead to the synthesis of complex bicyclic structures.
Development of New Derivatization Methodologies
Building on a thorough understanding of its reactivity, new methodologies can be developed to create a diverse library of this compound derivatives. Such a library would be invaluable for screening for applications in various fields.
Key derivatization strategies to explore include:
Ring Functionalization: Leveraging the predicted high reactivity of the pyrrole ring towards electrophiles to introduce a wide range of functional groups at the C2, C3, C4, and C5 positions.
Side-Chain Elaboration: Using the exocyclic nitrogen as a handle for chain extension or the introduction of other functional moieties. For instance, reaction with isothiocyanates could yield thiosemicarbazide (B42300) derivatives, which can be cyclized to form new heterocyclic systems like triazoles. mdpi.com
Palladium-Catalyzed Cross-Coupling: Developing protocols for Suzuki, Heck, and Sonogashira coupling reactions on halogenated derivatives of this compound to introduce aryl, vinyl, and alkynyl groups, respectively.
Advanced Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict and rationalize the chemical behavior of molecules, guiding experimental work and saving resources. For this compound, advanced computational studies are a promising avenue of research.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | To calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. | Prediction of the most reactive sites for electrophilic and nucleophilic attack; rationalization of regioselectivity. |
| Transition State Searching | To model the reaction mechanisms for key transformations, such as electrophilic substitution or cycloadditions. | Calculation of activation energies to predict reaction feasibility and identify rate-determining steps. |
| Spectroscopic Prediction | To calculate theoretical NMR, IR, and UV-Vis spectra. | Aid in the structural confirmation of newly synthesized derivatives and interpretation of experimental data. mdpi.com |
| Molecular Dynamics (MD) | To simulate the behavior of the molecule in different solvents or its interaction with other molecules, such as in supramolecular assemblies. | Insights into intermolecular forces, conformational preferences, and the dynamics of self-assembly processes. |
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. orientjchem.orgresearchgate.net These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov
This compound is an excellent candidate for integration into MCRs. The exocyclic N-methylamino group can act as a key nucleophile. For example, it could replace ammonia (B1221849) or primary amines in established MCRs that form nitrogen-containing heterocycles. mdpi.com Future research could focus on designing new MCRs where this compound is a key building block, potentially leading to the one-pot synthesis of novel, complex scaffolds incorporating the N-aminopyrrole motif. One potential pathway involves its reaction with an aldehyde and an isocyanide in a Ugi-type reaction, or with β-dicarbonyl compounds and aldehydes in Hantzsch-like syntheses to create new fused heterocyclic systems. researchgate.net
Design and Synthesis of this compound Containing Macrocycles and Supramolecular Assemblies
Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications in molecular recognition, sensing, and catalysis. rsc.orgnih.gov this compound possesses several features that make it an attractive building block (a tecton) for constructing such systems.
Rigid Aromatic Core: The pyrrole ring provides a structurally defined, flat platform.
Linking Points: The exocyclic amine offers a convenient point for covalent linkage to other units or spacer molecules. The pyrrole ring itself can also be functionalized at two or more positions to create rigid macrocyclic structures.
Coordination Sites: The nitrogen atoms can act as ligands for metal ions, enabling the formation of metallo-supramolecular assemblies with defined geometries and potentially useful electronic or magnetic properties. rsc.orgresearchgate.net
Intermolecular Interactions: The pyrrole ring can engage in π-π stacking, while the N-H group can act as a hydrogen bond donor, facilitating self-assembly into larger, non-covalently linked structures. rsc.org
Future work in this area would involve the rational design of molecules where two or more this compound units are linked together. For example, a bis(this compound) derivative linked by a flexible or rigid spacer could be synthesized and its ability to form macrocycles via reaction with a dialdehyde (B1249045) could be explored. The host-guest chemistry of the resulting macrocycles would be a particularly interesting avenue for investigation.
Q & A
Q. What are the standard synthetic methodologies for preparing N-methyl-1H-pyrrol-1-amine, and what reaction conditions are critical for optimizing yield?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, copper-catalyzed coupling reactions using cesium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures (e.g., 35°C) can facilitate methylation of pyrrole derivatives . Key parameters include stoichiometric control of the methylating agent (e.g., methylamine derivatives), reaction time (e.g., 48 hours), and purification via column chromatography with gradient eluents (e.g., ethyl acetate/hexane) . Low yields (~17%) reported in analogous syntheses highlight the need for optimizing catalyst loading (e.g., CuBr) and avoiding side reactions through inert atmospheres .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structural integrity of this compound?
¹H and ¹³C NMR are critical for verifying the methyl group attachment and pyrrole ring substitution. For example:
- ¹H NMR : A singlet at δ ~3.0 ppm corresponds to the N-methyl group, while aromatic protons on the pyrrole ring appear as multiplet signals between δ 6.0–7.0 ppm .
- ¹³C NMR : The methyl carbon typically resonates at δ ~35–40 ppm, with pyrrole carbons in the δ 100–120 ppm range . High-resolution mass spectrometry (HRMS) further confirms molecular weight (e.g., m/z 96.13 for C₅H₈N₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to limited toxicological data, researchers should:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact .
- Work in fume hoods to avoid inhalation of vapors .
- Store the compound in airtight containers under inert conditions (e.g., nitrogen) to prevent degradation .
- Follow institutional guidelines for hazardous waste disposal .
Advanced Research Questions
Q. How can researchers address low yields and byproduct formation during the synthesis of this compound?
Low yields often stem from incomplete methylation or competing side reactions (e.g., over-alkylation). Strategies include:
- Catalyst optimization : Screen alternative catalysts (e.g., Pd/C or Ni-based systems) to enhance regioselectivity .
- Solvent effects : Replace DMSO with polar aprotic solvents like acetonitrile to reduce side reactions .
- Temperature control : Lower reaction temperatures (e.g., 25°C) may suppress decomposition, while microwave-assisted synthesis could accelerate kinetics .
- In-situ monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives of this compound?
Discrepancies in NMR signals may arise from solvent effects, tautomerism, or impurities. Solutions include:
- Variable temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting chemical shifts .
- 2D NMR techniques : Use COSY or NOESY to assign proton-proton correlations and confirm substitution patterns .
- Crystallography : Single-crystal X-ray diffraction (via SHELX programs) provides definitive structural validation .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
Density functional theory (DFT) calculations can model:
- Electron density : Identify nucleophilic/electrophilic sites on the pyrrole ring using HOMO/LUMO analysis.
- Reaction pathways : Simulate methylation mechanisms to predict regioselectivity and transition states .
- Solvent interactions : Conductor-like Screening Model (COSMO) simulations assess solvent effects on reaction kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
